Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate
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Overview
Description
Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate typically involves the reaction of a suitable pyrrole derivative with an esterifying agent. One common method is the condensation of 2-formylpyrrole with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in water for acidic hydrolysis; sodium hydroxide in water for basic hydrolysis.
Major Products Formed
Oxidation: Ethyl (2S)-2-(2-carboxy-1H-pyrrol-1-YL)propanoate.
Reduction: Ethyl (2S)-2-(2-hydroxymethyl-1H-pyrrol-1-YL)propanoate.
Substitution: (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoic acid.
Scientific Research Applications
Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to changes in protein function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2S)-2-(2-hydroxymethyl-1H-pyrrol-1-YL)propanoate
- Ethyl (2S)-2-(2-carboxy-1H-pyrrol-1-YL)propanoate
- Methyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate
Uniqueness
This compound is unique due to the presence of both a formyl group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl (2S)-2-(2-formylpyrrol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)8(2)11-6-4-5-9(11)7-12/h4-8H,3H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNICYZNJBUCOQ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)N1C=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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